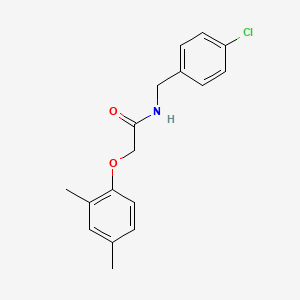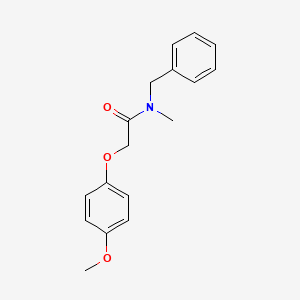
3,5-dinitro-N'-(1-phenylheptylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dinitro-N'-(1-phenylheptylidene)benzohydrazide, also known as DHBP, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DHBP is a yellow crystalline powder that is synthesized through a simple and efficient method.
Scientific Research Applications
3,5-dinitro-N'-(1-phenylheptylidene)benzohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to possess anticancer, antimicrobial, and antiviral properties. In agriculture, this compound has been used as a pesticide and fungicide due to its ability to inhibit the growth of various plant pathogens. In materials science, this compound has been used as a precursor for the synthesis of various organic materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N'-(1-phenylheptylidene)benzohydrazide is not fully understood. However, it is believed that this compound exerts its biological activity through the inhibition of various enzymes and proteins. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of various kinases, which are involved in various signaling pathways in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of various bacteria and viruses. In vivo studies have shown that this compound can reduce tumor growth in mice and can improve the survival rate of mice infected with influenza virus.
Advantages and Limitations for Lab Experiments
3,5-dinitro-N'-(1-phenylheptylidene)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound is also soluble in various organic solvents, which makes it easy to handle in the laboratory. However, this compound has some limitations as well. It is toxic to cells at high concentrations, which limits its use in cell-based assays. This compound also has poor water solubility, which limits its use in aqueous environments.
Future Directions
There are several future directions for research on 3,5-dinitro-N'-(1-phenylheptylidene)benzohydrazide. One area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. Another area of interest is the use of this compound as a pesticide and fungicide in agriculture. Further research is also needed to understand the mechanism of action of this compound and to identify its molecular targets. Finally, there is a need for the development of more efficient and sustainable methods for the synthesis of this compound.
Synthesis Methods
3,5-dinitro-N'-(1-phenylheptylidene)benzohydrazide is synthesized through a simple and efficient method that involves the reaction of 3,5-dinitrobenzohydrazide with 1-phenylheptan-1-one in the presence of acetic acid. The reaction takes place at room temperature and the product is obtained in high yield. The structure of this compound is confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
properties
IUPAC Name |
3,5-dinitro-N-[(E)-1-phenylheptylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-2-3-4-8-11-19(15-9-6-5-7-10-15)21-22-20(25)16-12-17(23(26)27)14-18(13-16)24(28)29/h5-7,9-10,12-14H,2-4,8,11H2,1H3,(H,22,25)/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHXILZQXNCWQB-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C(=N\NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5837765.png)
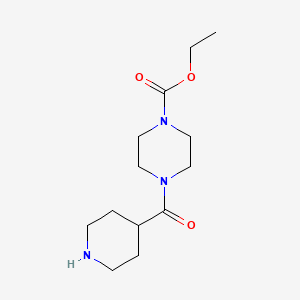

![N-{3,5-dichloro-2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5837792.png)
![N'-[1-(5-nitro-2-furyl)ethylidene]nicotinohydrazide](/img/structure/B5837798.png)
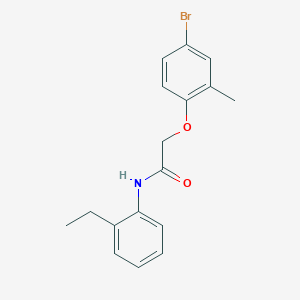


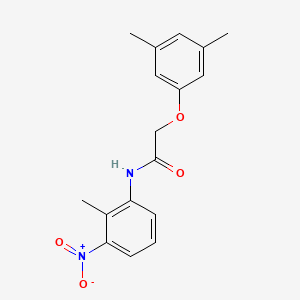

![3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5837854.png)
